2,3-Diethynylanthracene

enediyne chemistry Bergman cyclization acene synthesis

2,3-Diethynylanthracene is the only diethynylanthracene isomer combining an enediyne motif with the anthracene π-surface, enabling thermal Bergman cycloaromatization to tetracene in 64% isolated yield—a reactivity absent in 9,10- and 2,6-isomers. The 60° kink from 2,3-substitution delivers bent building blocks for shape-persistent macrocycles, low-molecular-weight organogelators (10⁻³–10⁻⁴ M), and ladder polymers via post-polymerization cycloaromatization. Essential for acene-based organic semiconductors, chiral recognition, and stimuli-responsive soft materials. Choose the only isomer that unlocks all four application domains.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
Cat. No. B13347096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethynylanthracene
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC3=CC=CC=C3C=C2C=C1C#C
InChIInChI=1S/C18H10/c1-3-13-9-17-11-15-7-5-6-8-16(15)12-18(17)10-14(13)4-2/h1-2,5-12H
InChIKeyUPLCMMDOMNAKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethynylanthracene – A Bent Enediyne Building Block for Cycloaromatization and π-Conjugated Materials


2,3-Diethynylanthracene (CAS 256439-93-7) is a C₂h‑symmetric dialkynyl‑substituted polycyclic aromatic hydrocarbon with ethynyl groups at the 2‑ and 3‑positions of the anthracene core [1]. This substitution pattern places the two acetylene units in a 1,2‑relationship, forming an enediyne motif that is capable of thermal Bergman cycloaromatization—a reactivity profile absent in the more widely used 9,10‑ and 2,6‑diethynylanthracene isomers [2]. The 2,3‑substitution also imparts a bent molecular geometry that differentiates it from the linear isomers and makes it a valuable molecular building block for the construction of π‑conjugated cyclic oligomers, organogelators, and acene‑extended materials [3].

Why 2,3-Diethynylanthracene Cannot Be Substituted by Other Diethynylanthracene Isomers


The position of ethynyl substituents on the anthracene scaffold critically determines the compound’s reactivity, self‑assembly behavior, and electronic conjugation. 9,10‑Diethynylanthracene, the most common isomer, has ethynyl groups in a 1,4‑relationship and is not an enediyne; it cannot undergo Bergman cyclization [1]. 2,6‑Diethynylanthracene forms liquid‑crystalline phases with excimer emission but lacks the enediyne motif required for cycloaromatization [2]. 1,8‑Diethynylanthracene undergoes selective syn/anti photodimerization but does not provide the 1,2‑enediyne geometry [3]. Only the 2,3‑isomer combines the enediyne motif with the anthracene π‑surface, enabling unique cycloaromatization chemistry, distinct supramolecular gelation behavior, and a bent building‑block geometry that cannot be replicated by any other diethynylanthracene isomer.

Quantitative Evidence Differentiating 2,3‑Diethynylanthracene from Its Closest Analogs


Bergman Cycloaromatization to Tetracene – Exclusive Reactivity of the 2,3‑Enediyne Motif

2,3‑Diethynylanthracene undergoes thermal cycloaromatization with 1,4‑cyclohexadiene in benzene at 160 °C and 1.65 MPa to yield tetracene (naphthacene) in 64 % isolated yield [1]. In contrast, 9,10‑diethynylanthracene cannot undergo Bergman cyclization because its ethynyl groups are in a 1,4‑relationship (not an enediyne) [2]. 2,6‑Diethynylanthracene also lacks the 1,2‑enediyne geometry and does not yield tetracene under these conditions [3]. This reactivity is unique to isomers possessing vicinal ethynyl substituents.

enediyne chemistry Bergman cyclization acene synthesis

Enediyne Cyclization Energetics – Class‑Level Comparison with 1,2‑Diethynylbenzene and 2,3‑Diethynylnaphthalene

Computational studies on benzannelated enediynes show that extension of benzannelation from 1,2‑diethynylbenzene to 2,3‑diethynylnaphthalene has a minimal effect on the Bergman cyclization barrier (ΔH‡ change < 2 kcal mol⁻¹), while further extension to 2,3‑diethynylanthracene is expected to slightly lower the barrier due to increased aromatic stabilization in the transition state [1]. In contrast, 9,10‑diethynylanthracene is not an enediyne and exhibits no Bergman reactivity. The 2,3‑diethynylanthracene system thus retains the enediyne reactivity of the parent 1,2‑diethynylbenzene while providing an extended π‑surface for post‑cyclization functionalization.

Bergman cyclization computational chemistry enediyne energetics

Organogelator Framework – 2,3‑Disubstitution Pattern Enables Gelation Absent in 9,10‑Analogs

2,3‑Disubstituted anthracenes constitute a privileged scaffold for organogel formation. Desvergne et al. demonstrated that 2,3‑didecyloxyanthracene (DDOA) forms stable organogels in DMF with a critical gelation concentration (CGC) of 1.1 × 10⁻³ M, and in n‑octanol with a CGC of 6.0 × 10⁻⁴ M [1]. In contrast, 9,10‑disubstituted anthracenes do not typically exhibit gelation behavior due to the different spatial arrangement of substituents, which disrupts the unidirectional π–π stacking and hydrogen‑bonding network required for fibril formation [2]. The 2,3‑diethynyl variant serves as a synthetic entry point to this gelator class via Sonogashira coupling or oxidative acetylene coupling.

organogel supramolecular chemistry low molecular weight gelator

Bent Geometry for Cyclic Oligomer Construction – Substitution‑Pattern‑Dependent Rotational Barriers and Spectroscopic Properties

The 2,3‑diethynyl substitution produces a 60° kink in the anthracene‑acetylene backbone, enabling the construction of triangular, square, and pentagonal cyclic oligomers that are inaccessible with the linear 2,6‑ or 9,10‑isomers [1]. Toyota and Iwanaga reported that cyclic anthracene‑acetylene oligomers built from 2,3‑connected units exhibit rotational barriers of anthracene moieties that differ by 2–5 kcal mol⁻¹ compared to analogous 1,8‑connected systems, and display distinct UV‑vis absorption profiles with hypsochromic shifts of 15–30 nm for the 2,3‑linked trimers relative to 1,8‑linked analogs [1]. This geometric control over macrocycle shape and dynamics is exclusive to the 2,3‑substitution pattern.

π-conjugated macrocycles anthracene-acetylene oligomers dynamic stereochemistry

High‑Value Application Scenarios Where 2,3‑Diethynylanthracene Is the Preferred Choice


Synthesis of Tetracene and Higher Acenes via Bergman Cycloaromatization

2,3‑Diethynylanthracene is the only commercially viable enediyne precursor for the thermal synthesis of tetracene and, by extension, pentacene and higher linear acenes. The 64 % isolated yield of tetracene under moderate conditions (160 °C, 1.65 MPa, benzene/1,4‑cyclohexadiene) [1] makes it a practical starting material for acene‑based organic semiconductors. Neither 9,10‑ nor 2,6‑diethynylanthracene can serve this role.

Construction of Bent π‑Conjugated Macrocycles and Molecular Cages

The 60° kink introduced by the 2,3‑diethynyl substitution enables the assembly of triangular, square, and pentagonal anthracene‑acetylene macrocycles with distinct stereochemical dynamics and chiroptical properties [2]. These shape‑persistent macrocycles are promising for host‑guest chemistry, chiral recognition, and porous organic materials.

Development of Stimuli‑Responsive Organogelators

The 2,3‑disubstitution pattern is a validated scaffold for low‑molecular‑weight organogelators capable of gelating organic solvents at concentrations as low as 10⁻³–10⁻⁴ M [3]. 2,3‑Diethynylanthracene provides a versatile platform for further functionalization via Sonogashira or Glaser coupling to introduce gelation‑promoting side chains, enabling the rational design of thermo‑ and chemo‑responsive soft materials.

Synthesis of Unsymmetrical Enediyne‑Containing Conjugated Polymers

The vicinal ethynyl groups of the 2,3‑isomer allow post‑polymerization cycloaromatization to generate ladder‑type polymers with extended conjugation. This approach, not feasible with 9,10‑ or 2,6‑diethynyl monomers, provides a route to low‑bandgap materials for organic field‑effect transistors and photodetectors [4].

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